Product packaging for 4-Phenyl-1-(4-phenylbutyl)piperidine(Cat. No.:CAS No. 136534-70-8)

4-Phenyl-1-(4-phenylbutyl)piperidine

货号: B144020
CAS 编号: 136534-70-8
分子量: 293.4 g/mol
InChI 键: HQGDPZPNAXRCSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Sigma Receptor Ligands in Neuropharmacology

This distinction led to a period of further characterization, differentiating sigma binding sites from the PCP site of the NMDA receptor, with which some ligands showed cross-reactivity. nih.gov Eventually, extensive ligand-binding studies solidified the concept of sigma receptors as unique proteins. wikipedia.org Further research led to the classification of two major subtypes: the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. drugbank.comnih.gov The sigma-1 receptor was cloned in 1996 and was found to share no structural similarity with any known mammalian protein, but rather with a fungal sterol isomerase. drugbank.com It is now understood not as a traditional receptor but as a unique, ligand-regulated molecular chaperone located primarily at the endoplasmic reticulum. oncotarget.com This historical journey from a proposed opioid receptor to a unique molecular chaperone has paved the way for investigating specific ligands like PPBP to understand their physiological roles and therapeutic potential. oncotarget.com

Significance of Piperidine-Based Compounds in Drug Discovery

The piperidine (B6355638) ring is a six-membered nitrogen-containing heterocycle that represents one of the most important structural motifs in medicinal chemistry. nih.govbiorxiv.org Its prevalence is highlighted by its presence in the core structure of more than 70 commercialized, FDA-approved drugs, including several blockbuster pharmaceuticals. nih.gov The widespread use of the piperidine scaffold is due to its favorable physicochemical and pharmacological properties.

Rationale for Investigating 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) as a Research Compound

The primary rationale for investigating PPBP stems from its potent and specific activity as a sigma-1 receptor agonist. drugbank.com This property positions it as a valuable chemical tool for exploring the function of the sigma-1 receptor and its role in various physiological and pathological processes, particularly within the central nervous system.

A substantial body of preclinical research has focused on the neuroprotective effects of PPBP, especially in models of cerebral ischemia or stroke. nih.gov Studies have consistently demonstrated that PPBP can reduce the extent of brain injury following an ischemic event. drugbank.com For instance, in a rat model of transient focal ischemia, administration of PPBP was shown to significantly decrease the volume of cortical infarction.

The mechanisms underlying PPBP's neuroprotective action are multifaceted. Research suggests that PPBP's activation of the sigma-1 receptor leads to the attenuation of excitotoxicity, a key driver of neuronal death in ischemic conditions. nih.gov Specific molecular pathways identified include the reduction of neuronal nitric oxide synthase (nNOS) activity and the subsequent decrease in ischemia-induced nitric oxide (NO) production. wikipedia.orgnih.gov Furthermore, PPBP has been shown to prevent the dysregulation of intracellular calcium (Ca²⁺) and to preserve mitochondrial membrane potential, both of which are critical for neuronal survival. nih.gov By activating the sigma-1 receptor, PPBP helps to maintain cellular homeostasis and protect neurons from ischemic damage, making it a significant compound for neuroscience research. wikipedia.org

Research Findings on PPBP

Receptor Profile of PPBP

PPBP is characterized in scientific literature as a potent and highly specific ligand for the sigma-1 receptor. Its activity as an agonist at this site is central to its observed pharmacological effects.

PropertyDescriptionSource
Primary Target Sigma-1 Receptor (σ₁) drugbank.com
Activity Agonist nih.gov
Selectivity Highly specific for the sigma-1 receptor

Neuroprotective Effects of PPBP in an Animal Model of Focal Ischemia

This table summarizes the results from a study evaluating the effect of PPBP on brain injury volume in a rat model of transient middle cerebral artery occlusion (MCAO).

Treatment GroupNCortical Infarction Volume (% of Ipsilateral Hemisphere)OutcomeSource
Saline (Control) 1529% ± 5%-
PPBP (1 day) 1510% ± 3%Significant reduction in infarct volume vs. control

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N B144020 4-Phenyl-1-(4-phenylbutyl)piperidine CAS No. 136534-70-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-phenyl-1-(4-phenylbutyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20/h1-6,9-10,12-13,21H,7-8,11,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGDPZPNAXRCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904029
Record name 4-Phenyl-1-(4-phenylbutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136534-70-8, 207572-62-1
Record name 4-Phenyl-1-(4-phenylbutyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136534-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-(4-phenylbutyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136534708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1-(4-phenylbutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PPBP maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-phenyl-1-(4-phenylbutyl)piperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDL2DSB8CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Exploration of 4 Phenyl 1 4 Phenylbutyl Piperidine Analogues

Methodologies for 4-Phenyl-1-(4-phenylbutyl)piperidine Synthesis in Research Settings

The synthesis of this compound in a laboratory context primarily involves the N-alkylation of a 4-phenylpiperidine (B165713) precursor. This reaction connects the piperidine (B6355638) core to the phenylbutyl side chain, forming the final compound.

The principal method for synthesizing the target compound is the nucleophilic substitution reaction between 4-phenylpiperidine and a 4-phenylbutyl halide (e.g., 1-bromo-4-phenylbutane). The piperidine nitrogen acts as the nucleophile, displacing the halide on the alkyl chain.

Optimization of this N-alkylation reaction for research-scale synthesis focuses on several key parameters:

Base: A non-nucleophilic base is typically added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the piperidine starting material and driving the reaction to completion. Common choices include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.net

Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction kinetics. Aprotic polar solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often employed. researchgate.net

Temperature: The reaction may be conducted at room temperature or heated to increase the reaction rate, depending on the reactivity of the specific alkyl halide used. researchgate.net

A typical reaction protocol involves stirring 4-phenylpiperidine with a slight excess of the alkylating agent in the presence of a base like K₂CO₃ in a solvent such as DMF at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography. researchgate.netnih.gov While specific yields for this compound are not extensively reported in comparative studies, N-alkylation reactions of this nature are generally robust and can be optimized to achieve moderate to high yields.

For in vivo imaging techniques like Positron Emission Tomography (PET), analogues of this compound must be labeled with a positron-emitting isotope, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min).

The strategy for radiosynthesis involves preparing a suitable precursor molecule that can be rapidly labeled in the final step.

Carbon-11 Labeling: A common method is ¹¹C-methylation of a desmethyl precursor (an N-H piperidine) using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. nih.gov While the target compound itself does not have an N-methyl group, a close analogue could be synthesized from a 4-phenyl-1-(3-phenylpropyl)piperidine (B14271397) precursor, for instance, followed by methylation.

Fluorine-18 Labeling: For ¹⁸F-labeling, a precursor with a good leaving group (e.g., tosylate, mesylate, or nitro group) is typically synthesized. This precursor is then reacted with [¹⁸F]fluoride in a nucleophilic substitution reaction. iaea.orgacs.org For example, an analogue could be prepared by reacting 4-phenylpiperidine with a phenylbutyl chain containing a tosylate group on the terminal phenyl ring, which is then displaced by [¹⁸F]F⁻.

These radiosyntheses are performed in automated synthesis modules to handle the high radioactivity and ensure rapid, high-purity production of the radioligand suitable for injection. nih.gov

Structure-Activity Relationship (SAR)-Driven Chemical Derivatization Strategies

SAR studies are essential for understanding how the chemical structure of a ligand influences its binding affinity and selectivity for its biological target. For this class of compounds, research has focused on the σ₁ receptor.

The 4-phenylpiperidine core is a critical structural element for activity at σ₁ receptors. nih.gov The basic nitrogen of the piperidine ring is considered a key pharmacophoric feature, forming an important ionic interaction with an acidic amino acid residue (e.g., Glu172) in the receptor's binding site. chemrxiv.org

Research on related scaffolds shows that modifications to this core can significantly impact affinity.

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring itself can alter the compound's conformation and interaction with the receptor. For example, studies on related scaffolds have explored 3- or 4-hydroxypiperidine (B117109) compounds to probe additional hydrogen bonding interactions within the binding site. chemrxiv.org

Bioisosteric Replacement: Replacing the piperidine ring with another basic, six-membered heterocycle like piperazine (B1678402) can drastically alter the selectivity and affinity profile. nih.gov In a direct comparison between otherwise identical piperidine and piperazine cores, the piperidine derivative showed substantially higher affinity for the σ₁ receptor, highlighting the importance of this specific ring system. nih.gov

The following table presents SAR data from a series of piperidine-based σ₁ receptor modulators, illustrating how changes to the core structure and its substituents influence binding affinity.

Compound IDModificationσ₁R Kᵢ (nM)
12a 5-fluoro substitution on indazole moiety attached to piperidine1.2
12b 5-chloro substitution on indazole moiety attached to piperidine0.8
12c 5-trifluoromethyl substitution on indazole moiety attached to piperidine0.7
13g 2-methylphenyl group attached to piperidine via amide linker37
Data derived from a study on a class of potent sigma-1 modulators. chemrxiv.org

The 1-(4-phenylbutyl) substituent is a hydrophobic moiety that occupies a corresponding hydrophobic pocket within the σ₁ receptor. Variations in this chain's length, rigidity, and electronic properties are a primary focus of SAR studies to optimize binding affinity.

In a relevant series of piperidine/piperazine-based compounds, systematic modifications were made to the N-substituent, providing insight into the structural requirements for high σ₁ affinity. nih.gov

Chain Length: The length of the alkyl linker between the piperidine nitrogen and the terminal phenyl ring is crucial. Altering the chain length can change how effectively the terminal aromatic group interacts with the hydrophobic regions of the binding pocket. unict.it

Aromatic Substitution: Adding substituents to the terminal phenyl ring can modulate binding through steric or electronic effects. For example, introducing a 4-hydroxyl group on a related phenyl moiety was found to be detrimental to affinity for both σ₁ and σ₂ receptors. nih.gov

The table below details the binding affinities for a series of analogues where the N-substituent on a piperidine/piperazine core was varied, demonstrating the impact of these modifications.

Compound IDN-Substituent VariationS1R Kᵢ (nM)S2R Kᵢ (nM)
1 Benzylpiperidine with 4-phenylpiperazine ethanone3.244
2 Benzylpiperidine with 4-phenylpiperazine propanone241200
3 Benzylpiperidine with 4-(4-hydroxyphenyl)piperazine ethanone140180
4 Benzylpiperidine with 4-(4-hydroxyphenyl)piperazine propanone2001200
5 Benzylpiperidine with 4-(4-fluorophenyl)piperazine ethanone10001200
Data derived from a study on piperidine/piperazine-based sigma receptor ligands. nih.gov

These findings underscore that high affinity is achieved through a precise combination of a suitable heterocyclic core, like 4-phenylpiperidine, and an optimally designed hydrophobic side chain that complements the topology of the sigma-1 receptor binding site.

Pharmacological Characterization and Receptor Interaction Profile of 4 Phenyl 1 4 Phenylbutyl Piperidine

Sigma Receptor Modulatory Actions

4-Phenyl-1-(4-phenylbutyl)piperidine is recognized principally for its interaction with the sigma receptor system, a unique class of intracellular proteins. wikipedia.orgnih.gov Its activity is particularly prominent at the sigma-1 subtype.

This compound is consistently characterized as a potent and high-affinity ligand for the sigma-1 receptor. ahajournals.orgnih.govnih.gov Multiple studies confirm that its binding to this receptor is not only strong but also functional, classifying it as a sigma-1 receptor agonist. nih.gov This agonist activity is fundamental to its observed neuroprotective effects in various preclinical models. The interaction with the sigma-1 receptor initiates a cascade of intracellular signaling events, including the modulation of ion channels, calcium signaling, and mitochondrial function.

Table 1: Sigma-1 Receptor Binding Profile of this compound

Receptor Subtype Binding Affinity (Ki) Functional Activity

While the affinity of this compound for the sigma-1 receptor is well-documented, its interaction with the sigma-2 receptor subtype is less thoroughly characterized in the available literature. Sigma-1 and sigma-2 receptors are structurally unrelated proteins, and ligands often exhibit differential affinity for each subtype. ahajournals.org Detailed binding affinity studies specifically quantifying the interaction of this compound with the sigma-2 receptor are not prominently featured in the reviewed research, which has largely concentrated on its sigma-1-mediated actions.

The extensive body of research highlighting this compound as a potent sigma-1 receptor ligand and agonist suggests a notable selectivity for this subtype over the sigma-2 receptor. nih.govnih.gov The neuroprotective and neuromodulatory effects of the compound are consistently attributed to its actions at the sigma-1 receptor. ahajournals.orgnih.gov However, a precise selectivity ratio (defined as the ratio of Ki values for sigma-2 vs. sigma-1) cannot be definitively stated without quantitative binding data for both receptor subtypes.

N-methyl-D-aspartate (NMDA) Receptor Modulation

In addition to its primary activity at sigma receptors, this compound also directly modulates the function of NMDA receptors, a critical class of ionotropic glutamate (B1630785) receptors involved in excitatory neurotransmission.

Research has identified this compound as a non-competitive antagonist of the NMDA receptor. This antagonism is not uniform across all NMDA receptor subtypes; the compound demonstrates selectivity for receptors containing the NR2B subunit. Antagonists of the NR1a/2B subtype are often characterized by a 4-phenylpiperidine (B165713) or 4-benzylpiperidine (B145979) core structure. While specific IC50 values for this compound at various NMDA receptor subtypes were not available in the search results, its classification as a selective antagonist for NR2B-containing receptors is noted.

Table 2: NMDA Receptor Subtype Interaction Profile of this compound

Receptor Subtype Potency (IC50) Mechanism of Action
NR1a/2B Data not available Selective, Non-Competitive Antagonism

A key aspect of the pharmacological profile of this compound is the functional interplay between its sigma-1 agonist activity and its modulation of the NMDA receptor system. Its neuroprotective effects are believed to arise from this interaction. ahajournals.org Specifically, activation of sigma-1 receptors by this ligand can modulate the downstream signaling cascades initiated by NMDA receptor activation. nih.gov

One of the well-documented mechanisms of this interplay involves the regulation of nitric oxide (NO) production. ahajournals.orgnih.gov Over-activation of NMDA receptors can lead to excitotoxicity, partly through the excessive production of NO by neuronal nitric oxide synthase (nNOS). Studies have shown that this compound, acting as a sigma-1 agonist, attenuates NMDA-evoked NO production. ahajournals.orgnih.gov This effect is associated with a reduction in the physical coupling of nNOS to the postsynaptic density protein PSD-95 and a decreased association of nNOS with the NMDA receptor's NR2 subunit. This modulatory action on the nNOS/PSD-95 complex appears to be a crucial mechanism by which sigma-1 receptor activation confers protection against NMDA-mediated excitotoxicity.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Nitric Oxide

Comprehensive Receptor Binding Profiling

The pharmacological identity of the synthetic compound this compound (PPBP) is defined by its interactions with various neurotransmitter receptors. ontosight.ai Primarily recognized for its potent effects at sigma receptors, a comprehensive analysis of its binding profile reveals a more complex, albeit targeted, landscape of molecular interactions within the central nervous system. ovid.com This profile is critical for understanding its mechanisms of action and its potential as a research tool.

The interaction of this compound with the dopaminergic system appears to be modest. Research literature indicates that PPBP binds to cloned dopamine (B1211576) D2 receptors with low submicromolar affinity. nih.gov This suggests a comparatively weak interaction relative to its primary targets. The context for this interest often arises from the fact that some antipsychotic drugs, such as haloperidol, show affinity for both dopamine D2-like and sigma-1 receptors, leading to investigations into the dopaminergic activity of potent sigma ligands. nih.gov

Functional studies in vivo provide further context to the low-affinity binding data. In a study investigating the neuroprotective effects of PPBP during transient focal ischemia in rats, the compound did not alter the acute accumulation of extracellular dopamine or its metabolites, dihydroxy phenylacetic acid and homovanillinic acid, in the ischemic striatum. nih.gov This finding indicates that despite its neuroprotective actions in this model, PPBP does not appear to significantly modulate ischemic dopamine release, a key process in catecholaminergic neurotransmission. nih.gov

ReceptorBinding Affinity / ObservationSource
Dopamine D2Low submicromolar affinity nih.gov

Evidence suggests that this compound engages with the adrenergic system, specifically the α1 adrenergic receptor subtype. researchgate.net While its binding to this receptor has been confirmed, the precise affinity, often quantified by a Ki value, is not widely reported in the literature, distinguishing it from classic α1-adrenergic antagonists like prazosin. researchgate.netresearchgate.net The adrenergic receptor family, which includes α and β subtypes, are G protein-coupled receptors that mediate the physiological effects of norepinephrine (B1679862) and epinephrine. ovid.com The interaction of a ligand with these receptors can have significant implications for cardiovascular and central nervous system function. unimore.it However, a detailed characterization of PPBP's binding profile across the full spectrum of adrenergic receptors remains less documented than its activity at its primary target.

ReceptorBinding Affinity / ObservationSource
α1 Adrenergic ReceptorBinding confirmed researchgate.net

The most prominent and defining characteristic of this compound's pharmacological profile is its high-affinity interaction with sigma receptors. ovid.com It is considered a potent and prototypical sigma-1 receptor (S1R) agonist, binding to this site with high nanomolar, and in some reports, sub-nanomolar affinity. researchgate.netresearchgate.net Specifically, a binding affinity (Ki) of 0.8 nM for the sigma-1 receptor has been documented. ovid.com In addition to its potent activity at the sigma-1 subtype, PPBP is also known to bind to sigma-2 receptors, indicating a degree of promiscuity within the sigma receptor family. nih.gov

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which distinguishes it from conventional membrane-bound receptors. acs.orgd-nb.info Ligands that act as agonists at this receptor, such as PPBP, have been shown to modulate a variety of cellular processes, including intracellular Ca2+ signaling and the expression of anti-apoptotic proteins like Bcl-2. researchgate.net

When viewed in totality, the receptor binding landscape of PPBP is characterized by a very high affinity for the sigma-1 receptor, coupled with weaker interactions at other sites. This profile of high-potency, selective action at sigma-1 receptors, with lower-affinity binding to dopamine D2 and α1-adrenergic receptors, defines its polypharmacological footprint.

ReceptorBinding Affinity (Ki)Source
Sigma-10.8 nM ovid.com
Dopamine D2Low submicromolar nih.gov
α1 Adrenergic ReceptorBinding confirmed researchgate.net

Mechanistic Insights into 4 Phenyl 1 4 Phenylbutyl Piperidine S Biological Actions

Neuroprotective Mechanisms

4-Phenyl-1-(4-phenylbutyl)piperidine, a potent sigma-1 receptor agonist, demonstrates significant neuroprotective effects in models of experimental stroke. nih.govahajournals.org Its mechanisms of action are intricate, primarily involving the modulation of key pathological cascades initiated by ischemic events. Research indicates that the neuroprotection afforded by PPBP is not due to a direct interaction with N-methyl-D-aspartate (NMDA) receptors but rather through upstream regulation of neurotoxic pathways. nih.gov

Modulation of Neuronal Nitric Oxide Synthase (nNOS) Pathways

A pivotal aspect of PPBP's neuroprotective mechanism is its ability to modulate the activity of neuronal nitric oxide synthase (nNOS), an enzyme implicated in excitotoxic neuronal damage. nih.govahajournals.orgahajournals.org By attenuating nNOS activity, PPBP effectively reduces the production of nitric oxide, a key mediator of ischemic brain injury. nih.govahajournals.orgahajournals.org

Studies utilizing models of middle cerebral artery occlusion (MCAO) in rats have demonstrated that PPBP markedly attenuates the production of nitric oxide in both ischemic and non-ischemic striatum during the ischemic event and early reperfusion. nih.govahajournals.org This reduction in nitric oxide production is directly linked to the observed decrease in infarction volume in the cerebral cortex and striatum. nih.govahajournals.org The neuroprotective efficacy of PPBP is lost in mice lacking the nNOS gene (nNOSKO mice) or when nNOS is pharmacologically inhibited, indicating that the presence and activity of nNOS are essential for PPBP's protective effects. nih.govahajournals.org This suggests that PPBP acts upstream of nitric oxide generation and its subsequent neurotoxicity. nih.govahajournals.org

Table 1: Effect of this compound on Infarction Volume and Nitric Oxide Production

Experimental ModelTreatment GroupOutcome MeasureResultReference
Middle Cerebral Artery Occlusion (MCAO) in ratsPPBPInfarction VolumeAttenuated in cerebral cortex and striatum nih.govahajournals.org
MCAO in ratsPPBPNitric Oxide ProductionMarkedly attenuated in ischemic and non-ischemic striatum nih.govahajournals.org
MCAO in wild-type micePPBPInfarction VolumeRobustly decreased nih.govahajournals.org
MCAO in nNOS knockout micePPBPInfarction VolumeNo decrease observed nih.govahajournals.org

Further mechanistic insights reveal that PPBP influences the subcellular localization and protein-protein interactions of nNOS. nih.govnih.gov In a model of global hypoxia-ischemia in newborn piglets, PPBP was found to decrease the recruitment of nNOS to the cell membrane fraction in the putamen. nih.govnih.gov This is accompanied by a reduced association of nNOS with the NMDA receptor NR2 subunit. nih.govnih.gov

Crucially, this effect is associated with a change in the coupling of nNOS to the postsynaptic density-95 (PSD-95) protein, a key scaffolding protein in the postsynaptic density. nih.govnih.gov PPBP appears to disrupt the nNOS-PSD-95 complex, which is a critical step in the NMDA receptor-mediated excitotoxicity cascade. nih.govnih.gov This modulation of the nNOS/PSD-95 coupling provides a more detailed understanding of how PPBP interferes with the downstream signaling that leads to nitric oxide production and neuronal damage. nih.govnih.gov

Table 2: Molecular Effects of this compound on nNOS Interactions

Experimental ModelTreatmentMolecular EffectOutcomeReference
Global hypoxia-ischemia in newborn pigletsPPBPnNOS recruitment to membrane fractionDecreased nih.govnih.gov
Global hypoxia-ischemia in newborn pigletsPPBPAssociation of nNOS with NMDA receptor NR2 subunitReduced nih.govnih.gov
Global hypoxia-ischemia in newborn pigletsPPBPCoupling of nNOS to PSD-95Altered nih.govnih.gov

Preservation of Intracellular Calcium Homeostasis

While the primary mechanism of PPBP's neuroprotection is linked to the nNOS pathway, its anti-excitotoxic properties also infer an influence on intracellular calcium homeostasis. Excitotoxicity is characterized by excessive glutamate (B1630785) receptor stimulation, leading to a massive influx of calcium ions (Ca2+) into neurons, which in turn activates a cascade of neurotoxic events, including the activation of nNOS. By modulating upstream events that lead to nNOS activation, PPBP indirectly contributes to the preservation of intracellular calcium homeostasis, preventing the detrimental downstream consequences of calcium overload.

Stabilization of Mitochondrial Function

The preservation of mitochondrial integrity and function is another critical component of PPBP's neuroprotective action. Mitochondria play a central role in cell survival and death, and their dysfunction is a hallmark of ischemic neuronal injury.

In vitro studies using primary hippocampal neurons have shown that PPBP can protect against glutamate-induced excitotoxicity by stabilizing the mitochondrial membrane potential. nih.gov Neurons pre-treated with PPBP exhibited a significantly less pronounced loss of mitochondrial membrane potential following exposure to glutamate. nih.gov This stabilization of the mitochondrial membrane is crucial for maintaining ATP production and preventing the release of pro-apoptotic factors, thereby reducing neuronal cell death. nih.gov

Table 3: Effect of this compound on Mitochondrial Function in vitro

Cell TypeInsultTreatmentOutcomeReference
Primary hippocampal neuronsGlutamatePPBPLess pronounced loss of mitochondrial membrane potential nih.gov
Primary hippocampal neuronsGlutamatePPBPReduced neuronal cell death nih.gov

Activation of Pro-Survival Signaling Cascades

Research indicates that this compound plays a crucial role in promoting neuronal survival by activating key signaling pathways that enhance cellular resilience and inhibit apoptotic processes. These pro-survival effects are, in part, mediated by its influence on the expression and activity of critical regulatory proteins.

Studies have demonstrated that this compound can lead to the increased phosphorylation of the Cyclic Adenosine (B11128) Monophosphate Response Element-Binding Protein (CREB). CREB is a cellular transcription factor that plays a pivotal role in neuronal plasticity, long-term memory, and neuronal survival. Its activation through phosphorylation is a key step in initiating the transcription of genes associated with cell survival. The ability of PPBP to enhance CREB phosphorylation suggests a mechanism by which it can bolster the intrinsic pro-survival machinery of neurons, particularly under conditions of cellular stress such as oxygen-glucose deprivation. nih.gov

In conjunction with its effects on CREB, this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 in neurons. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. By upregulating the expression of Bcl-2, PPBP helps to inhibit the release of pro-apoptotic factors from the mitochondria, thereby preventing the activation of caspases and subsequent programmed cell death. This enhancement of anti-apoptotic protein expression is a critical component of the neuroprotective profile of PPBP.

Below is a summary of the pro-survival signaling cascades activated by this compound:

Signaling CascadeEffect of this compoundReference
CREB PhosphorylationIncreased nih.gov
Bcl-2 ExpressionIncreased nih.gov

Anti-Excitotoxic Effects

A significant aspect of the neuroprotective action of this compound lies in its ability to counteract excitotoxicity, a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. researchgate.netnih.gov This is a key factor in the pathogenesis of various neurological disorders, including ischemic stroke and traumatic brain injury. johnshopkins.edunih.gov

A more direct anti-excitotoxic mechanism of this compound involves the attenuation of postsynaptic ion influx. Specifically, it has been shown to inhibit the influx of calcium (Ca2+) ions evoked by glutamate. nih.gov Excessive intracellular Ca2+ is a central event in the excitotoxic cascade, activating a host of degradative enzymes and promoting the generation of reactive oxygen species. By limiting glutamate-induced Ca2+ entry, PPBP helps to maintain intracellular calcium homeostasis and prevent the downstream deleterious effects.

This compound has been observed to modulate neuronal responses to stimulation of the N-methyl-D-aspartate (NMDA) receptor, a primary glutamate receptor involved in excitotoxicity. nih.govresearchgate.net The compound has been shown to attenuate the production of nitric oxide (NO) that is evoked by NMDA receptor stimulation. nih.govresearchgate.net Overproduction of NO is a key element in excitotoxic neuronal damage. By depressing this response, PPBP effectively reduces the neurotoxic consequences of excessive NMDA receptor activation. This modulation of NMDA receptor function is a critical aspect of its neuroprotective effects. nih.gov

The following table summarizes the anti-excitotoxic effects of this compound:

Anti-Excitotoxic EffectMechanismReferences
Inhibition of Excitatory Neurotransmitter ReleaseIndirect modulation via sigma-1 receptor agonism. nih.gov
Attenuation of Postsynaptic Ion InfluxInhibition of glutamate-evoked Ca2+ influx. nih.gov
Depression of Neuronal ResponsivityAttenuation of NMDA-evoked nitric oxide production. nih.govresearchgate.net

Immunomodulatory and Anti-Inflammatory Effects

PPBP's influence on the immune system, particularly within the central nervous system, is a key aspect of its therapeutic potential. By modulating the activity of immune cells and inflammatory signaling, PPBP can mitigate tissue damage associated with neuroinflammatory conditions.

Suppression of Microglial Activation

Microglia, the resident immune cells of the brain, play a central role in initiating and propagating neuroinflammation. In response to injury or pathological stimuli, microglia become activated, a state characterized by morphological changes and the release of various inflammatory mediators. Research has shown that PPBP can effectively suppress this activation.

In a neonatal mouse model of excitotoxic brain injury, systemic administration of PPBP significantly diminished microglial cell activation in both the cortical gray and underlying white matter. bmj.comresearchgate.net This inhibitory effect on microglial activation is a key component of its neuroprotective properties observed in vivo. nih.govresearcher.life The activation of sigma receptors, for which PPBP is an agonist, has been shown to suppress multiple facets of microglial activation, including their ability to rearrange their actin cytoskeleton, migrate, and release cytokines in response to activators like adenosine triphosphate (ATP) and lipopolysaccharide (LPS). nih.gov

Experimental Model Key Findings Reference
Neonatal mouse model of excitotoxic brain injurySystemic PPBP administration significantly diminished microglial cell activation in cortical gray and underlying white matter. bmj.comresearchgate.net
Primary rat microglial culturesSigma receptor activation suppresses microglial actin cytoskeleton rearrangement, migration, and cytokine release. nih.gov

Influence on Neuroinflammatory Signaling Pathways

The anti-inflammatory effects of PPBP are mediated through its influence on specific neuroinflammatory signaling pathways. While direct modulation of pathways such as NF-κB by PPBP is an area of ongoing investigation, the downstream effects on cytokine production are evident. Activation of sigma-1 receptors, the target of PPBP, can suppress the release of pro-inflammatory cytokines. nih.govnih.gov

This suppression is linked to the modulation of intracellular calcium signaling. nih.govnih.gov By interfering with the sustained increases in intracellular calcium that are integral to the induction of the inflammatory response, sigma receptor activation can lead to a decreased release of inflammatory mediators. nih.gov This suggests that PPBP's anti-inflammatory actions are, at least in part, due to its ability to temper the signaling cascades that lead to the production of inflammatory molecules following a neuronal insult. The modulation of these inflammatory and apoptotic pathways is a recognized neuroprotective strategy of sigma-1 receptor agonists like PPBP. bmj.comresearchgate.net

Antioxidant and Anti-Apoptotic Pathways (General Mechanisms)

Beyond its immunomodulatory effects, PPBP also engages with cellular pathways that combat oxidative stress and programmed cell death (apoptosis), further contributing to its neuroprotective profile.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a major contributor to neuronal damage. Sigma-1 receptor activation has been shown to protect against cellular oxidative stress by activating Antioxidant Response Elements (ARE). nih.govresearchgate.net This activation leads to the upregulation of antioxidant genes, providing a defense against ROS-induced damage. nih.govresearchgate.netmdpi.com Furthermore, sigma-1 receptor agonists can counteract oxidative stress by reducing levels of reactive oxygen species. mdpi.com

In the context of apoptosis, a form of programmed cell death, PPBP has been shown to prevent the downregulation of bcl-2 mRNA caused by ischemic conditions. nih.gov The Bcl-2 family of proteins are critical regulators of apoptosis, with Bcl-2 itself being a key anti-apoptotic protein. mdpi.comresearchgate.net The regulation of Bcl-2 expression by sigma-1 receptors may occur through a ROS/NF-κB pathway, suggesting a complex interplay between antioxidant and anti-apoptotic signaling. nih.gov By stabilizing the mitochondrial membrane potential, PPBP can also prevent a key event in the apoptotic cascade. nih.gov Overexpression of the sigma-1 receptor has been shown to ameliorate cell apoptosis in β-cells, further highlighting the anti-apoptotic role of this receptor. nih.gov

Mechanism Effect of this compound (PPBP) / Sigma-1 Receptor Activation Key Proteins/Pathways Involved Reference
Antioxidant Upregulation of antioxidant genes and reduction of reactive oxygen species.Antioxidant Response Elements (ARE), Nrf2 nih.govresearchgate.netmdpi.commdpi.com
Anti-Apoptotic Prevents downregulation of anti-apoptotic proteins and stabilizes mitochondrial membrane potential.Bcl-2, Caspases, ROS/NF-κB pathway nih.govnih.govmdpi.comnih.gov

Preclinical Efficacy and Therapeutic Potential of 4 Phenyl 1 4 Phenylbutyl Piperidine

Studies in Models of Cerebral Ischemia and Stroke

The neuroprotective properties of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) have been extensively investigated in various preclinical models of cerebral ischemia and stroke. These studies have primarily focused on its ability to mitigate brain damage and improve functional outcomes following ischemic insults.

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used paradigm to simulate focal ischemic stroke in rodents. Multiple studies have demonstrated the efficacy of PPBP in this model.

In a study involving male Wistar rats subjected to two hours of MCAO followed by prolonged reperfusion (7 days), intravenous administration of PPBP was shown to decrease cortical infarction volume. ahajournals.orgnih.gov Rats treated with PPBP exhibited a smaller cortical infarct volume compared to the saline-treated control group. ahajournals.org Specifically, the infarction volume in the ipsilateral cortex was significantly reduced in rats receiving the highest dose of PPBP. ahajournals.orgnih.gov However, the treatment did not provide significant neuroprotection in the caudoputamen complex and had no discernible effect on behavioral outcomes within the 7-day observation period. ahajournals.orgnih.gov

Another study in rats undergoing two hours of MCAO followed by 22 hours of reperfusion found that PPBP treatment, initiated one hour after the onset of ischemia, significantly reduced the infarction volume in both the cerebral cortex and the striatum. nih.govahajournals.org The saline-treated group had a cortical infarct volume of 39±6% of the ipsilateral hemisphere, which was reduced to 21±7% in the PPBP-treated group. nih.govahajournals.org Similarly, the striatal infarct volume was reduced from 68±6% in the control group to 33±8% in the PPBP group. nih.govahajournals.org These findings suggest that PPBP can influence the progression of injury in ischemic border regions when administered during the reperfusion phase. nih.gov

The duration of PPBP administration appears to be a critical factor for its neuroprotective efficacy. Research has shown that a 1-day continuous intravenous infusion of PPBP, started 60 minutes after the onset of ischemia, significantly attenuated ischemic injury. nih.govutmb.edudocumentsdelivered.com However, prolonged continuous treatment beyond 24 hours did not confer neuroprotection and was associated with a loss of therapeutic efficacy. nih.govutmb.edudocumentsdelivered.com

The mechanism of PPBP's neuroprotective effect in focal ischemia has been linked to the modulation of nitric oxide (NO) production. nih.govjohnshopkins.eduresearchgate.net Studies have shown that PPBP attenuates the production of NO in the ischemic striatum during occlusion and early reperfusion. nih.govjohnshopkins.eduresearchgate.net This effect is believed to be mediated through the attenuation of neuronal nitric oxide synthase (nNOS) activity. nih.govjohnshopkins.eduresearchgate.net In nNOS knockout mice, PPBP failed to decrease infarction volume, suggesting that its neuroprotective effects are dependent on the presence and activity of nNOS. nih.govjohnshopkins.eduresearchgate.net

Efficacy of PPBP in Focal Ischemia (MCAO) Models
Animal ModelIschemia/Reperfusion DurationKey FindingsReference
Wistar Rats2h MCAO / 7 days ReperfusionDecreased cortical infarction volume; no significant effect on caudoputamen or behavioral outcomes. ahajournals.orgnih.gov
Rats2h MCAO / 22h ReperfusionReduced infarct volume in both cerebral cortex (from 39% to 21%) and striatum (from 68% to 33%). nih.govahajournals.org
Wistar Rats2h MCAO / 4 days Reperfusion1-day PPBP infusion reduced cortical infarct volume; prolonged infusion (>24h) showed no neuroprotection. nih.govutmb.edudocumentsdelivered.com
Wistar Rats & nNOS Knockout Mice2h MCAO / 22h ReperfusionPPBP attenuated NO production and infarct volume; neuroprotective effect was absent in nNOS knockout mice. nih.govjohnshopkins.eduresearchgate.net

Research has also explored the therapeutic potential of PPBP in models of global hypoxia-ischemia, which are particularly relevant to neonatal brain injury. In a study using newborn piglets subjected to hypoxia followed by asphyxic cardiac arrest, PPBP administration after resuscitation was investigated. nih.gov The study confirmed the presence of sigma-1 receptors in striatal neurons, the target for PPBP. The findings indicated that PPBP treatment attenuated the increase in Ser847-phosphorylated nNOS in the membrane-enriched fraction of the putamen, which was substantially elevated by the hypoxic-ischemic insult. nih.gov This suggests that PPBP modulates the coupling of nNOS to postsynaptic density-95, a mechanism implicated in neuronal degeneration following global ischemia. nih.gov

The assessment of neurological outcomes and tissue preservation is a critical component of preclinical stroke research. In studies of focal ischemia, PPBP has consistently demonstrated an ability to preserve brain tissue by reducing infarct volume, particularly in the cerebral cortex. ahajournals.orgnih.govnih.govahajournals.org For instance, a 24-hour infusion of PPBP initiated one hour after MCAO in rats led to a significant reduction in cortical infarct size at 7 days of reperfusion. ahajournals.orgnih.gov Similarly, a 22-hour reperfusion study showed significant tissue preservation in both the cortex and striatum. nih.govahajournals.org

Despite the positive effects on tissue preservation, the impact of PPBP on neurological outcomes has been less clear in some studies. In the 7-day reperfusion model, while cortical infarct volume was reduced, the PPBP treatment did not alter the various behavioral alterations caused by the MCAO. ahajournals.orgnih.gov This highlights a potential disconnect between histological improvement and functional recovery in certain experimental paradigms.

Research in Models of Excitotoxic Brain Injury

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of excitatory amino acid receptors, is a key mechanism in ischemic and neonatal brain injury. The neuroprotective potential of PPBP has been evaluated in this context.

In a neonatal mouse model of excitotoxic brain injury induced by intracranial injection of ibotenate, systemic administration of PPBP was found to be neuroprotective. nih.govresearchgate.net This study demonstrated that PPBP treatment significantly attenuates excitotoxic brain injury in the developing brain. nih.gov The protective mechanism in this in vivo model was linked to the inhibition of microglial activation, a key component of the inflammatory response to brain injury. nih.gov

To elucidate the cellular mechanisms of its neuroprotective effects, PPBP has been studied in in vitro models of excitotoxicity. In primary hippocampal neurons, pre-treatment with PPBP significantly reduced neuronal cell death following exposure to glutamate (B1630785). nih.gov Neurons treated with PPBP exhibited a less pronounced loss of mitochondrial membrane potential and fewer morphological changes compared to untreated neurons. nih.gov This suggests that PPBP protects against excitotoxic injury by stabilizing mitochondrial function. nih.gov

Further in vitro research has shown that sigma-1 receptor agonists can offer neuroprotection against N-methyl-D-aspartate (NMDA)-mediated toxic insults in neuroblastoma cell lines. unimore.it This protective activity is a key characteristic of compounds targeting the sigma-1 receptor and is consistent with the anti-excitotoxic mechanisms attributed to PPBP. nih.govnih.gov

Efficacy of PPBP in Excitotoxic Brain Injury Models
Model TypeExperimental ParadigmKey FindingsReference
In Vivo (Neonatal)Ibotenate-induced excitotoxic injury in neonatal mice.Significantly attenuated brain injury and inhibited microglial activation. nih.govresearchgate.net
In VitroGlutamate exposure in primary hippocampal neurons.Reduced neuronal cell death, stabilized mitochondrial membrane potential, and preserved neuronal morphology. nih.gov

Investigations in Neuropsychiatric Disorders

While direct preclinical studies of this compound in specific models of depression and schizophrenia are not extensively documented in publicly available research, its pharmacological profile as a potent sigma-1 receptor agonist provides a strong basis for its potential therapeutic relevance in these conditions. The sigma-1 receptor is known to modulate key neurotransmitter systems implicated in the pathophysiology of neuropsychiatric disorders, including the glutamatergic system.

There is a growing body of evidence suggesting that sigma-1 receptor agonists may offer a novel therapeutic strategy for depression. Although direct testing of this compound in animal models of depression, such as the forced swim test, has not been reported, the effects of other sigma-1 agonists are noteworthy. For instance, compounds like dehydroepiandrosterone (B1670201) (DHEA) and allopregnanolone (B1667786) have demonstrated antidepressant-like effects in preclinical models. nih.gov These effects are thought to be mediated, at least in part, through the modulation of the NMDA receptor, a key target in the glutamatergic system. nih.gov Given that this compound is a potent sigma-1 receptor agonist, it is plausible that it could exert similar antidepressant-like effects by modulating glutamatergic neurotransmission and promoting neuronal plasticity.

The neuroprotective properties of this compound, such as its ability to stabilize the mitochondrial membrane potential and reduce microglial activation, are also relevant to depression. nih.govresearchgate.net A growing body of research has linked depression to neuroinflammatory processes and mitochondrial dysfunction. By mitigating these pathological processes, this compound could potentially address some of the underlying neurobiological changes associated with depressive disorders.

The cognitive impairments associated with schizophrenia, such as deficits in memory and executive function, are significant contributors to the long-term disability of the disorder. Current antipsychotic medications have limited efficacy in treating these cognitive symptoms. The glutamatergic system, particularly the NMDA receptor, is a key area of investigation for novel pro-cognitive therapies in schizophrenia.

As a sigma-1 receptor agonist, this compound has the potential to modulate NMDA receptor function, which could be beneficial for the cognitive deficits in schizophrenia. The neuroprotective effects of this compound are also highly relevant. The compound has been shown to reduce neuronal death and microglial activation in a model of excitotoxic brain injury. nih.gov Since excitotoxicity and neuroinflammation are implicated in the pathophysiology of schizophrenia and its associated cognitive decline, the therapeutic potential of this compound in this context warrants further investigation. While direct studies in animal models of schizophrenia-related cognitive dysfunction are lacking, the known mechanisms of action of this compound suggest it could be a valuable candidate for future research in this area.

Role as a Pharmacological Research Tool

This compound has been extensively utilized as a pharmacological research tool to elucidate the physiological and pathophysiological roles of the sigma-1 receptor. Its high affinity and selectivity for this receptor make it an invaluable probe for in vitro and in vivo studies.

Researchers have employed this compound to investigate the involvement of sigma-1 receptors in a variety of cellular processes, including the modulation of ion channels, intracellular calcium signaling, and neurotransmitter release. Its use has been instrumental in demonstrating the neuroprotective effects of sigma-1 receptor activation in models of cerebral ischemia and excitotoxicity.

The following table summarizes key findings from preclinical studies that have utilized this compound as a research tool:

Study FocusAnimal ModelKey Findings with this compound
Excitotoxic Brain Injury Neonatal MouseReduced neuronal cell death, inhibited microglial activation, and stabilized mitochondrial membrane potential. nih.govresearchgate.net
Neuroprotection In vitro and in vivo modelsDemonstrates significant neuroprotective potential. ontosight.ai

Structure Activity Relationship Sar and Lead Optimization for 4 Phenyl 1 4 Phenylbutyl Piperidine Derivatives

Elucidation of Key Structural Determinants for Receptor Binding and Efficacy

The molecular structure of 4-Phenyl-1-(4-phenylbutyl)piperidine can be deconstructed into three primary components: the 4-phenylpiperidine (B165713) core, the N-alkyl linker, and the terminal phenyl group. Each of these plays a critical role in its interaction with biological targets, particularly the σ₁ receptor.

The 4-Phenylpiperidine Core: This motif is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. ontosight.ainih.gov In the context of sigma receptor ligands, the piperidine (B6355638) ring serves as the basic nitrogenous center, which is typically protonated at physiological pH and forms a crucial ionic bond within the receptor's binding pocket. The phenyl group at the 4-position is vital for establishing hydrophobic and aromatic interactions. Studies on related 4-(m-OH phenyl) piperidines have demonstrated that the conformation of this phenyl group—whether it is in an axial or equatorial position relative to the piperidine ring—can determine whether the compound acts as an agonist or an antagonist. nih.gov The piperidine moiety itself has been identified as a critical structural element for high affinity at the σ₁ receptor when compared to analogous structures containing a piperazine (B1678402) ring. acs.org

The Terminal Phenyl Group: This group contributes significantly to the binding affinity, likely through hydrophobic and π-π stacking interactions within the receptor. Modifications to this ring, such as the addition of substituents, can dramatically alter potency and selectivity, offering a prime target for lead optimization.

Research indicates that 4-PPBP acts as an agonist at the σ₁-receptor, and this activity is responsible for its observed effects, such as the attenuation of NMDA-evoked nitric oxide production. nih.gov This effect was reversed by a selective σ₁-receptor antagonist, confirming the specific mechanism of action. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design involves the methodical modification of a lead compound to improve its pharmacological profile. For this compound derivatives, design principles focus on leveraging the SAR insights to enhance selectivity for σ₁ over σ₂ receptors and other potential off-target sites, as well as to increase binding affinity (potency).

Key strategies include:

Exploiting Specific Receptor Pocket Interactions: The design process can introduce substituents at specific positions on the molecule that are hypothesized to interact with unique amino acid residues in the target receptor's binding site. rsc.org For example, adding electron-withdrawing or electron-donating groups to the phenyl rings can modulate the electronic landscape of the molecule and enhance specific interactions like hydrogen bonds or halogen bonds.

Conformational Constraint: The flexibility of the N-butyl chain can be restricted by introducing cyclic structures or double bonds. This reduces the entropic penalty upon binding and can lock the molecule into a more bioactive conformation, potentially increasing both potency and selectivity.

The table below illustrates hypothetical design considerations for modifying the 4-PPBP scaffold.

Modification Strategy Structural Change Example Intended Outcome Potential Challenge
Enhance Aromatic Interactions Add fluoro or chloro group to terminal phenyl ringIncreased binding affinity (potency) via halogen bondingAltered metabolism and potential for off-target effects
Optimize Linker Length Synthesize propyl and pentyl chain analogsDetermine optimal distance for dual-pocket bindingShorter or longer chains may reduce affinity significantly
Increase Rigidity Incorporate a double bond in the butyl chainLock into bioactive conformation, increase selectivityMay prevent the molecule from adopting the necessary binding pose
Improve Solubility Add a hydroxyl group to the 4-phenylpiperidine coreBetter aqueous solubility and potential for new H-bondsCould decrease blood-brain barrier penetration

Comparative Analysis with Related Piperidine-Based Compounds and Other Arylcyclohexylamine Derivatives

The pharmacological profile of this compound is best understood when compared with structurally related compound classes.

Comparison with Other Piperidine-Based Compounds: The 4-phenylpiperidine scaffold is the foundation for a diverse range of therapeutic agents, most notably a class of potent opioids that includes pethidine (meperidine) and loperamide. researchgate.netwikipedia.org While these compounds share the core 4-phenylpiperidine structure with 4-PPBP, their SAR and primary targets are vastly different.

Key SAR Difference: In opioid derivatives like meperidine, the N-substituent is typically small (e.g., a methyl group), and an ester group is present at the 4-position of the piperidine ring. These features are crucial for affinity and efficacy at the mu-opioid receptor. nih.gov In contrast, 4-PPBP possesses a long, hydrophobic N-substituent (the phenylbutyl group) and lacks the ester moiety, directing its activity away from opioid receptors and towards sigma receptors. This highlights a critical divergence in SAR: small changes to the N-substituent and 4-position substituents completely switch the receptor target profile from opioid to sigma.

Comparison with Arylcyclohexylamine Derivatives: Arylcyclohexylamines, such as phencyclidine (PCP), represent another class of centrally acting agents. mdpi.com Although they often contain a piperidine ring, their core structure and mechanism of action are distinct from 4-phenylpiperidines.

Core Structural Difference: In arylcyclohexylamines, the phenyl ring and the piperidine ring are both attached to a central cyclohexane (B81311) ring. In 4-phenylpiperidine, the phenyl group is attached directly to the piperidine ring.

SAR and Target Divergence: The primary target for PCP and its analogs is the NMDA receptor, where they act as non-competitive antagonists. mdpi.com SAR studies of arylcyclohexylamines show that modifications to the aryl group, the cyclohexane ring, and the amine substituent all modulate NMDA receptor activity. nih.gov For example, replacing the piperidine ring in PCP with a smaller pyrrolidine (B122466) ring decreases potency. nih.gov While both 4-PPBP and PCP are piperidine-containing, centrally active compounds, their fundamental scaffolds are different, leading them to interact with entirely different receptor systems (Sigma vs. NMDA), thereby producing distinct pharmacological effects.

The following table provides a comparative summary:

Compound/Class Core Structure Key SAR Features Primary Receptor Target
This compound 4-PhenylpiperidineLong N-alkylphenyl substituent; direct phenyl-piperidine linkSigma (σ₁) Receptor
Pethidine (Opioid Analog) 4-PhenylpiperidineSmall N-methyl group; 4-position ester groupMu (μ) Opioid Receptor
Phencyclidine (Arylcyclohexylamine) 1-PhenylcyclohexylpiperidinePhenyl and piperidine groups on a cyclohexane ringNMDA Receptor

Pharmacokinetic and Metabolic Research Considerations for 4 Phenyl 1 4 Phenylbutyl Piperidine

Elucidation of Metabolic Pathways and Metabolite Identification

Direct metabolic studies on 4-Phenyl-1-(4-phenylbutyl)piperidine are not extensively detailed in publicly available literature. However, based on the metabolism of structurally related phenylpiperidine compounds, several metabolic pathways can be anticipated. The metabolism of such compounds is often mediated by the cytochrome P450 (CYP) enzyme system in the liver. frontiersin.org

Key expected metabolic transformations for this compound would likely involve:

N-dealkylation: This is a common metabolic route for compounds with an N-alkyl group. For this compound, this would involve the removal of the 4-phenylbutyl group to yield 4-phenylpiperidine (B165713).

Hydroxylation: Aromatic hydroxylation could occur on either of the two phenyl rings. Additionally, aliphatic hydroxylation is possible on the butyl chain or the piperidine (B6355638) ring.

Oxidation: Further oxidation of hydroxylated metabolites could lead to the formation of ketones or carboxylic acids.

The identification of specific metabolites would necessitate in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be essential for the separation and identification of these metabolites.

Table 1: Postulated Metabolic Pathways for this compound

Metabolic PathwayPotential Metabolite(s)Enzymatic System
N-dealkylation4-PhenylpiperidineCytochrome P450
Aromatic HydroxylationHydroxyphenyl derivativesCytochrome P450
Aliphatic HydroxylationHydroxybutyl or hydroxypiperidinyl derivativesCytochrome P450
OxidationKetones, Carboxylic acidsAlcohol dehydrogenase, Aldehyde dehydrogenase

Influence of Pharmacokinetic Profiles on Biological Activity

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its pharmacological effect. For this compound, its concentration and duration of exposure at the sigma-1 receptor are critical determinants of its biological activity.

Preclinical studies have demonstrated that the neuroprotective effects of this compound are dependent on the treatment duration. utmb.edu Continuous intravenous infusion in a rat model of focal ischemia showed significant neuroprotection when administered for 24 hours. utmb.edu However, prolonged treatment beyond this period did not confer additional therapeutic benefit, suggesting a complex relationship between the compound's concentration-time profile and its efficacy. utmb.edu

A detailed pharmacokinetic analysis would involve characterizing parameters such as:

Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.

Half-life (t1/2): The time required for the drug concentration to decrease by half.

Area under the curve (AUC): A measure of the total drug exposure over time.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Correlating these pharmacokinetic parameters with pharmacodynamic outcomes, such as the degree of neuroprotection or receptor occupancy, is essential for establishing a clear exposure-response relationship. This understanding would be vital for designing effective therapeutic strategies.

Table 2: Key Pharmacokinetic Parameters and Their Relevance to Biological Activity

Pharmacokinetic ParameterDefinitionRelevance to Biological Activity
CmaxThe highest concentration of the drug in the plasma after administration.Determines the peak effect and potential for acute toxicity.
TmaxThe time at which Cmax is reached.Indicates the rate of drug absorption.
Half-life (t1/2)The time taken for the plasma concentration of a drug to reduce to half its original value.Influences the dosing interval and duration of action.
Area Under the Curve (AUC)The integral of the drug concentration-time curve, representing total drug exposure.Often correlates with the overall therapeutic effect.

Brain Penetration Studies in Preclinical Models

For a centrally acting agent like this compound, the ability to cross the blood-brain barrier (BBB) and reach its target, the sigma-1 receptor, in the brain is paramount. The compound's physicochemical properties, such as its lipophilicity, molecular size, and charge, will influence its ability to penetrate the central nervous system (CNS).

Measurement of brain and plasma concentrations: In preclinical models such as rats or mice, the compound would be administered, and at various time points, concentrations in both brain tissue and plasma would be measured.

Calculation of the brain-to-plasma ratio (Kp): This ratio provides a quantitative measure of the extent of brain penetration. A Kp value greater than 1 suggests significant accumulation in the brain.

Determination of the unbound brain-to-plasma ratio (Kp,uu): This ratio, which considers the unbound fractions of the drug in both brain and plasma, is a more accurate indicator of the drug's ability to engage with its CNS target.

Understanding the extent and rate of brain penetration is essential for relating peripheral pharmacokinetic parameters to the central pharmacological effects of this compound.

Table 3: Methods for Assessing Brain Penetration in Preclinical Models

MethodDescriptionKey Output
Brain Homogenate AnalysisMeasurement of drug concentration in homogenized brain tissue and plasma at specific time points after administration.Brain-to-plasma concentration ratio (Kp).
MicrodialysisSampling of the extracellular fluid in specific brain regions to measure unbound drug concentrations.Unbound brain concentration, which can be used to calculate the unbound brain-to-plasma ratio (Kp,uu).
AutoradiographyUse of a radiolabeled version of the compound to visualize its distribution throughout the brain.Qualitative and quantitative assessment of regional brain distribution.

Emerging Research Directions and Future Avenues for 4 Phenyl 1 4 Phenylbutyl Piperidine

Discovery of Novel Biological Targets and Off-Target Effects

While 4-Phenyl-1-(4-phenylbutyl)piperidine is well-established as a potent and specific ligand for the σ1-receptor, ongoing research continues to refine the understanding of its molecular interactions and downstream effects. nih.govnih.gov The primary mechanism of action for many of its neuroprotective effects is linked to its agonistic activity at the σ1-receptor. nih.govnih.gov

Key biological interactions and effects include:

Modulation of NMDA Receptor-Evoked Nitric Oxide (NO) Production : Research has shown that PPBP can attenuate the production of nitric oxide (NO) that is stimulated by the N-methyl-D-aspartate (NMDA) receptor. nih.govdocumentsdelivered.com This is significant because excessive NO production following NMDA receptor activation is a key factor in excitotoxic neuronal injury. nih.govnih.gov Studies in rat models demonstrated that PPBP inhibited both basal and NMDA-evoked NO production in the striatum. nih.govdocumentsdelivered.com This effect was reversible by a selective σ1-receptor antagonist, confirming that the action is mediated through the σ1-receptor. nih.gov

Interaction with Neuronal Nitric Oxide Synthase (nNOS) : The neuroprotective effects of PPBP in experimental stroke models are closely linked to its ability to reduce the activity of neuronal nitric oxide synthase (nNOS). nih.govnih.gov In models of neonatal hypoxia-ischemia, PPBP was found to decrease the recruitment of nNOS to the cell membrane and reduce its association with the NMDA receptor, thereby suppressing NOS activity and subsequent oxidative damage. nih.govnih.gov The neuroprotective effects of PPBP are lost when nNOS is genetically deleted or pharmacologically inhibited, suggesting the compound acts upstream of NO generation. nih.gov

Mitochondrial Membrane Potential Stabilization : In vitro studies on primary hippocampal neurons have shown that PPBP can protect against glutamate-induced excitotoxicity by stabilizing the mitochondrial membrane potential. nih.gov Neurons pre-treated with PPBP exhibited a less pronounced loss of mitochondrial membrane potential following glutamate (B1630785) exposure. nih.gov

In terms of off-target effects, research has also explored interactions with other neurotransmitter systems. For instance, while it was hypothesized that PPBP's neuroprotective effects in ischemia might involve the modulation of dopamine (B1211576), a key neurotransmitter implicated in ischemic injury, studies showed otherwise. nih.gov In a rat model of transient focal ischemia, PPBP provided significant neuroprotection without altering the acute accumulation of extracellular dopamine or its metabolites. nih.gov This suggests a degree of selectivity, with its neuroprotective mechanism being independent of the dopaminergic system under these conditions. nih.gov

Target/PathwayObserved Effect of PPBPImplication
Sigma-1 (σ1) Receptor Agonist activityPrimary binding site mediating downstream effects. nih.govnih.gov
NMDA Receptor Signaling Attenuates NMDA-evoked nitric oxide (NO) production. nih.govNeuroprotection against excitotoxicity. nih.govnih.gov
nNOS/PSD-95 Coupling Decreases coupling and reduces nNOS activity. nih.govnih.govReduces oxidative and nitrative damage post-ischemia. nih.gov
Mitochondrial Function Stabilizes mitochondrial membrane potential. nih.govProtects neurons from glutamate-induced cell death. nih.gov
Dopaminergic System No significant alteration of dopamine accumulation during ischemia. nih.govSuggests neuroprotective action is independent of this pathway. nih.gov

Development of Advanced Imaging Probes for Sigma Receptor Mapping

The overexpression of sigma receptors, particularly the sigma-2 (σ2) subtype, in rapidly proliferating tumor cells has made them an attractive biomarker for cancer. researchgate.netnih.gov This has spurred the development of radiolabeled sigma ligands for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). bohrium.comnih.gov PET imaging allows for the quantitative visualization of the distribution and concentration of a radiotracer, providing valuable information on target engagement and pharmacokinetics. nih.govmdpi.com

The development of PET probes based on the 4-phenylpiperidine (B165713) scaffold is an active area of research. The goal is to create radiotracers with:

High selectivity and affinity for sigma receptors. bohrium.comwikipedia.org

Optimal pharmacokinetic properties, including the ability to cross the blood-brain barrier for neuroimaging. nih.gov

High and specific tumor uptake with rapid clearance from non-target tissues for oncologic imaging. bohrium.com

High in vivo stability to ensure the detected radioactive signal accurately reflects the distribution of the probe, not a radiolabeled metabolite. nih.gov

One approach involves labeling compounds with positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F), which has ideal physical properties for PET imaging. mdpi.com However, the development of such probes is not without challenges. For example, a study developing PET radioligands for the NR2B NMDA receptor, which used a 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety, found that the radiotracers underwent significant in vivo defluorination. nih.gov This metabolic instability led to high radioactivity accumulation in bone, making the probes unsuitable for their intended purpose and highlighting the need for caution when using this particular radiolabeling pattern. nih.gov Future research in this area will focus on designing novel piperidine-based structures that retain high affinity for sigma receptors while exhibiting greater metabolic stability for clear and accurate PET imaging.

Expansion into New Disease Indications (e.g., Cancer Research via Sigma-2 Receptors)

While much of the research on this compound has focused on its σ1-receptor mediated neuroprotective effects, the broader class of sigma receptor ligands holds significant promise for other diseases, most notably cancer. acs.org This expansion is largely driven by the biology of the sigma-2 (σ2) receptor.

The σ2-receptor is highly expressed in a variety of rapidly proliferating cancer cells, including breast cancer, and is considered a biomarker of cell proliferation. researchgate.netnih.govmdpi.com Unlike quiescent cells, tumor cells often overexpress σ2-receptors, making them a specific target for both diagnosis and therapy. researchgate.netbohrium.com

Key aspects of sigma-2 receptors in oncology include:

Tumor Imaging : The high density of σ2-receptors on tumor cells allows for targeted imaging. wikipedia.org Radiolabeled σ2-receptor ligands can be used in PET scans to detect tumors, assess their proliferation rate, and stage the disease. bohrium.comwikipedia.org

Induction of Apoptosis : Agonist ligands that bind to σ2-receptors have been shown to inhibit tumor cell proliferation and induce programmed cell death, or apoptosis. bohrium.comwikipedia.org This cytotoxic effect is observed in both drug-sensitive and drug-resistant cancer cells. bohrium.com

Therapeutic Potential : Selective σ2 ligands are being investigated as potential anticancer therapeutics, either as standalone agents or as adjuvants to existing treatments. researchgate.netnih.gov The mechanism of σ2 ligand-induced cell death is still under investigation but may involve effects on intracellular calcium levels and signaling pathways related to cell survival. researchgate.netacs.org

The development of new, highly selective σ2 receptor ligands is a major focus of medicinal chemistry. acs.orgmdpi.com While 4-PBPB is primarily known as a σ1 agonist, its core 4-phenylpiperidine structure is a common scaffold in the design of ligands for both sigma receptor subtypes. nih.gov Future research may involve modifying the structure of PPBP to enhance its affinity and selectivity for the σ2 receptor, thereby creating new potential agents for cancer diagnosis and treatment. acs.org

ReceptorRole in CancerPotential Application of Ligands
Sigma-2 (σ2) Overexpressed in rapidly proliferating tumor cells. researchgate.netnih.govDiagnostic imaging (PET), targeted anticancer therapy, drug delivery agents. researchgate.netnih.govwikipedia.org
Sigma-1 (σ1) Also expressed in cancer cells; role is complex.Modulation may influence cell survival and proliferation.

Combination Therapies and Drug Synergism Research

The concept of drug synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, offers a promising strategy to enhance therapeutic efficacy and potentially reduce side effects by allowing for lower dosages. mdpi.com Research into combination therapies involving sigma receptor ligands like this compound is an emerging area with significant potential, particularly in neuroprotection and oncology.

In cancer therapy, studies have shown that certain sigma receptor inhibitors can increase the susceptibility of cancer cells to chemotherapy. wikipedia.org Furthermore, some sigma ligands can potentiate the cytotoxic effects of conventional drugs like doxorubicin. wikipedia.org This suggests that combining a σ2-receptor agonist with standard chemotherapeutic agents could lead to a synergistic anticancer effect. bohrium.com

In the context of neuroprotection, PPBP's known mechanisms of action provide a basis for synergistic combinations. For example:

By attenuating NMDA receptor-mediated excitotoxicity and reducing nNOS activity, PPBP could be combined with drugs that target other pathways involved in ischemic brain injury, such as anti-inflammatory agents or antioxidants. nih.govnih.gov

Its ability to stabilize mitochondrial function could complement therapies aimed at improving cerebral blood flow or reducing apoptosis through other mechanisms. nih.gov

While specific in vivo studies detailing combination therapies with PPBP are limited, the principle is well-supported. The modulation of fundamental cellular processes like calcium signaling, nitric oxide production, and microglial activation by PPBP presents a clear rationale for exploring its synergistic potential with other neuroprotective or anticancer compounds. nih.govbohrium.comresearchgate.net Future research will likely focus on identifying optimal drug combinations and elucidating the molecular basis for their synergistic interactions.

Comprehensive Neurobehavioral Assessments in Chronic Models

Much of the research on this compound has been conducted in acute models of neurological injury, such as transient focal ischemia or excitotoxic insults. nih.govnih.govresearchgate.net These studies have consistently demonstrated the neuroprotective effects of PPBP, showing reductions in infarct volume and neuronal damage. nih.govnih.gov For instance, in a neonatal mouse model of excitotoxic brain injury, systemic application of PPBP significantly reduced lesion size in both cortical gray matter and underlying white matter and diminished microglial cell activation. researchgate.net

However, understanding the long-term effects of PPBP requires comprehensive neurobehavioral assessments in chronic models. This is crucial for determining if the acute structural protection translates into lasting functional recovery. Chronic models allow researchers to assess a wider range of behavioral outcomes that may only become apparent weeks or months after the initial injury, such as motor coordination, learning and memory, and sensory function.

An important consideration is the duration of treatment. One study in a rat model of focal ischemia found that while a 24-hour infusion of PPBP initiated after the stroke was neuroprotective, extending the continuous treatment to 2, 3, or 4 days resulted in a loss of this protective effect. nih.gov This finding underscores the importance of chronic studies not only for assessing long-term behavioral outcomes but also for optimizing treatment regimens.

常见问题

Q. What are the critical safety protocols for handling 4-Phenyl-1-(4-phenylbutyl)piperidine in laboratory settings?

Methodological Answer:

  • Hazard Identification : The compound is classified under GHS as causing acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
  • Safety Measures :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions.
    • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Seek medical attention immediately .
    • Storage : Store at room temperature in a tightly sealed container, away from oxidizers and acids. Ensure proper ventilation .

Q. What are the standard synthetic routes and purity assessment methods for this compound?

Methodological Answer:

  • Synthesis : While direct synthetic protocols for this compound are limited, analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via nucleophilic substitution or coupling reactions. Example steps:
    • React 4-phenylpiperidine with 4-phenylbutyl bromide in anhydrous dichloromethane using a base (e.g., K₂CO₃) at reflux for 24 hours .
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against a reference standard .
    • NMR : Confirm structural integrity via ¹H/¹³C NMR, ensuring absence of residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) or phase-transfer catalysts to enhance coupling efficiency .
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to reduce hydrolysis byproducts .
    • Temperature Control : Perform kinetic studies at 50–100°C to identify ideal reaction rates without decomposition .
  • Yield Improvement :
    • Use excess alkylating agent (1.2–1.5 equivalents) and monitor progress via TLC .
    • Implement flow chemistry for continuous purification and reduced side-product formation .

Q. What strategies address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Data Contradiction Analysis :
    • Standardized Assays : Replicate studies using uniform protocols (e.g., IC₅₀ determination via fluorescence polarization assays) to eliminate variability .
    • Structural Confirmation : Verify compound identity via X-ray crystallography or high-resolution mass spectrometry (HRMS) to rule out isomerism or impurities .
    • Theoretical Frameworks : Apply molecular docking studies to predict binding affinities to targets (e.g., opioid receptors) and correlate with experimental data .

Q. How can computational modeling enhance the design of derivatives based on this compound?

Methodological Answer:

  • In Silico Strategies :
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with μ-opioid receptors) to identify critical binding residues and optimize substituent positions .
    • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • Validation : Compare computational predictions with in vitro assays (e.g., radioligand binding assays) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-1-(4-phenylbutyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-Phenyl-1-(4-phenylbutyl)piperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。